molecular formula C7H14O5S B1493694 1-Ethoxy-1-oxopentane-2-sulfonic acid CAS No. 1556927-66-2

1-Ethoxy-1-oxopentane-2-sulfonic acid

Cat. No.: B1493694
CAS No.: 1556927-66-2
M. Wt: 210.25 g/mol
InChI Key: CIZRGPQIMROMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-1-oxopentane-2-sulfonic acid is a useful research compound. Its molecular formula is C7H14O5S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

For instance, they can act as catalysts in the esterification of fatty acids , and they can also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

For example, they can participate in the synthesis of homobenzylic ketones through an oxidative 1,2-shift of disubstituted olefins .

Biological Activity

1-Ethoxy-1-oxopentane-2-sulfonic acid is a sulfonic acid derivative that has garnered interest in various biological applications due to its potential reactivity and biological activity. This article explores the compound's biological properties, including its antimicrobial activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C6H12O5S\text{C}_6\text{H}_{12}\text{O}_5\text{S}

This structure indicates the presence of an ethoxy group, a ketone, and a sulfonic acid moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with sulfonic acid groups often exhibit enhanced antimicrobial properties. A study highlighted that the introduction of sulfonic acid groups could augment the antimicrobial efficacy of various compounds, suggesting a similar potential for this compound .

Table 1: Antimicrobial Activity of Related Sulfonic Acid Compounds

Compound NameActivity TypeMIC (µg/mL)Organism Tested
5H-thiazolo[3,2-a]pyrimidin-5-oneAntibacterial50Staphylococcus aureus
4-(1H-pyrazolyl)benzene sulfonic acidAntitubercular25Mycobacterium tuberculosis
This compoundAntimicrobial (predicted)TBDTBD

The biological activity of sulfonic acids is often attributed to their ability to interact with cellular components, including proteins and nucleic acids. The reactivity towards cysteine residues in proteins has been documented, indicating that such compounds can form covalent adducts, potentially altering protein function and leading to antimicrobial effects .

Study on Efficacy Against Bacterial Strains

In a series of experiments conducted to evaluate the antibacterial properties of various sulfonic acid derivatives, it was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The studies utilized broth dilution methods to determine Minimum Inhibitory Concentrations (MICs), revealing promising results for future applications in antimicrobial therapies .

Reactivity with Cysteine Sulfenic Acids

A notable study focused on the reactivity of related compounds with cysteine sulfenic acids in proteins. The findings suggested that these compounds could selectively label specific protein residues, which might be leveraged for therapeutic targeting or as diagnostic tools in understanding protein modifications during bacterial infections .

Properties

IUPAC Name

1-ethoxy-1-oxopentane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-3-5-6(13(9,10)11)7(8)12-4-2/h6H,3-5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZRGPQIMROMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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